molecular formula C27H29N5O4 B2765265 N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(3-nitrophenyl)ethanediamide CAS No. 941870-06-0

N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(3-nitrophenyl)ethanediamide

Cat. No.: B2765265
CAS No.: 941870-06-0
M. Wt: 487.56
InChI Key: KDMNFWQZHLHDBH-UHFFFAOYSA-N
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Description

N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(3-nitrophenyl)ethanediamide is a useful research compound. Its molecular formula is C27H29N5O4 and its molecular weight is 487.56. The purity is usually 95%.
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Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(3-nitrophenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its effects on different biological systems, particularly in the context of cancer and parasitic diseases.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a dimethylamino group, a tetrahydroisoquinoline moiety, and a nitrophenyl group, which are known to influence its biological activity.

Research indicates that compounds with similar structures often interact with multiple biological targets. The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit kinases involved in cancer proliferation.
  • Induction of Apoptosis : Studies highlight that such compounds can trigger apoptotic pathways in malignant cells.
  • Antiparasitic Effects : Similar derivatives have demonstrated trypanocidal activity against Trypanosoma cruzi, suggesting potential for this compound as well.

Anticancer Activity

Recent studies have focused on the anticancer properties of related compounds. For instance, a compound structurally akin to N'-{...} has been shown to inhibit the proliferation of leukemia cells by approximately 50% at concentrations around 0.3 µM . The mechanism involved down-regulation of phosphorylated ERK1/2 levels, indicating a potential pathway through which this compound could exert similar effects.

Antiparasitic Activity

A related compound, N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (C4), has been extensively studied for its effects on T. cruzi. It was found to induce mitochondrial dysfunction leading to cell death in trypanosomatids. Key findings include:

  • Alterations in Mitochondrial Membrane Potential : C4 caused significant changes in mitochondrial integrity.
  • Reactive Oxygen Species (ROS) Formation : Increased ROS levels were observed post-treatment.
  • Cell Membrane Integrity Loss : Phosphatidylserine exposure indicated early apoptotic events .

Case Studies and Experimental Findings

StudyCompoundTargetFindings
Volpato et al., 2015C4T. cruziInduced mitochondrial dysfunction and apoptosis via ROS generation
Otava Chemicals ReportVariousCancer Cell LinesInhibition of proliferation at low µM concentrations via kinase pathways
MDPI StudyRelated CompoundsOrexin ReceptorsSelective blockade leading to reduced addiction-related behaviors

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-30(2)23-12-10-20(11-13-23)25(31-15-14-19-6-3-4-7-21(19)18-31)17-28-26(33)27(34)29-22-8-5-9-24(16-22)32(35)36/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMNFWQZHLHDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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